p-Xylene
Overview
Description
p-Xylene: , also known as para-xylene, is an aromatic hydrocarbon and one of the three isomers of dimethylbenzene, collectively known as xylenes. The “p-” prefix indicates that the two methyl groups in this compound occupy the diametrically opposite substituent positions 1 and 4 on the benzene ring. This compound is a colorless, flammable liquid with a sweet odor and is primarily used as a precursor to terephthalic acid, which is a key raw material in the production of polyethylene terephthalate (PET) plastics and fibers .
Mechanism of Action
Target of Action
p-Xylene, also known as 1,4-dimethylbenzene, is an aromatic hydrocarbon . It is one of the three isomers of dimethylbenzene known collectively as xylenes It is known to interact with various biological systems when it enters the body, primarily affecting the central nervous system and respiratory system .
Mode of Action
It is known that this compound can be metabolized by certain bacteria, such as pseudomonas putida, pseudomonas synxantha, and pseudomonas azotoformans . These bacteria express specific catabolic genes (xylM, xylA, and xylE) and regulatory genes (xylR and xylS) that allow them to metabolize this compound .
Biochemical Pathways
The biodegradation of this compound involves several biochemical pathways. The key enzyme in this process is catechol 2,3-dioxygenase, encoded by the xylE gene . This enzyme is responsible for the ring cleavage of catechol, a key intermediate in the degradation of aromatic compounds . The expression of xylE is crucial for the complete degradation of this compound .
Pharmacokinetics
It is known that this compound is highly volatile and can be absorbed through inhalation .
Result of Action
The primary result of this compound action is its breakdown and removal from the body. Exposure to high levels of this compound can lead to harmful effects, including irritation of the eyes, skin, and respiratory tract, as well as central nervous system effects such as dizziness, headache, and unconsciousness .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of this compound biodegradation can be affected by temperature, with certain bacteria being able to degrade this compound more efficiently at lower temperatures . Additionally, the volatility of this compound means that it can easily evaporate into the air, which can influence its distribution and effects in the environment .
Biochemical Analysis
Biochemical Properties
p-Xylene plays a significant role in various biochemical reactions, particularly in microbial degradation processes. It interacts with several enzymes, including xylene monooxygenase and catechol 2,3-dioxygenase. These enzymes are involved in the initial oxidation of this compound to p-toluic acid and p-cresol, followed by further degradation to intermediates that enter the tricarboxylic acid (TCA) cycle. The interaction between this compound and these enzymes is crucial for its biodegradation, as the expression of genes encoding these enzymes (such as xylE and xylS) determines the efficiency of the degradation process .
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, this compound induces the expression of genes involved in its degradation, leading to increased production of enzymes like xylene monooxygenase and catechol 2,3-dioxygenase. These enzymes facilitate the breakdown of this compound into less toxic intermediates. In higher organisms, exposure to this compound can disrupt cell signaling pathways, alter gene expression, and affect cellular metabolism. For example, this compound exposure has been shown to induce oxidative stress and inflammation in mammalian cells, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with specific enzymes and proteins. This compound is initially oxidized by xylene monooxygenase to form p-toluic acid and p-cresol. These intermediates are further degraded by catechol 2,3-dioxygenase, which cleaves the aromatic ring to produce compounds that can enter the TCA cycle. The regulation of these enzymatic activities is controlled by the expression of genes such as xylE and xylS, which are activated in the presence of this compound. This regulatory mechanism ensures the efficient degradation of this compound and prevents the accumulation of toxic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as temperature, pH, and the presence of specific microbial strains. Studies have shown that this compound can be degraded by psychrophilic Pseudomonas strains, with the degradation rate varying depending on the expression of key enzymes like catechol 2,3-dioxygenase. Long-term exposure to this compound in laboratory settings can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild oxidative stress and inflammation, while higher doses can lead to significant cytotoxicity and tissue damage. Studies in animal models have shown that high doses of this compound can cause liver and kidney damage, as well as neurotoxic effects. The threshold for these adverse effects depends on the duration and frequency of exposure, as well as the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The initial oxidation of this compound by xylene monooxygenase produces p-toluic acid and p-cresol, which are further degraded by catechol 2,3-dioxygenase. These intermediates are then converted into compounds that enter the TCA cycle, where they are metabolized to produce energy. The efficiency of these metabolic pathways depends on the expression of key enzymes and the availability of cofactors such as NADH and oxygen .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, this compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, due to its hydrophobic nature. This localization can influence its activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily in lipid-rich compartments, where it can interact with membrane-bound enzymes and proteins. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. The accumulation of this compound in these compartments can affect its activity and function, potentially leading to cytotoxic effects if not efficiently degraded .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Reforming: p-Xylene is commonly produced through catalytic reforming of naphtha, a petroleum derivative. This process involves the dehydrogenation of hydrocarbons in the presence of a catalyst, typically platinum or rhenium, at high temperatures and pressures.
Toluene Disproportionation: Another method involves the disproportionation of toluene, where toluene is converted into a mixture of benzene and xylenes, including this compound, using a zeolite catalyst under specific reaction conditions.
Industrial Production Methods:
Selective Toluene Methylation: This process involves the selective methylation of toluene using methanol over a zeolite catalyst to produce this compound with high selectivity.
Biomass-Derived Synthesis: Recent advancements have explored the production of this compound from biomass-derived carbohydrates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Xylene undergoes oxidation to form terephthalic acid, a crucial intermediate in the production of PET.
Halogenation: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine are introduced into the aromatic ring under specific conditions.
Common Reagents and Conditions:
Oxidation: Cobalt-manganese-bromide catalyst, acetic acid solvent, elevated temperatures.
Halogenation: Chlorine or bromine, iron(III) chloride catalyst, room temperature.
Nitration: Concentrated nitric acid, concentrated sulfuric acid, low temperatures.
Major Products:
Terephthalic Acid: Formed from the oxidation of this compound.
Halogenated Derivatives: Formed from halogenation reactions.
Nitro Derivatives: Formed from nitration reactions.
Scientific Research Applications
Chemistry:
Polymer Production: p-Xylene is a key precursor in the production of terephthalic acid, which is used to manufacture PET plastics and fibers.
Catalysis Research: this compound is used in studies involving catalytic processes and reaction mechanisms.
Biology and Medicine:
Pharmaceutical Intermediates: this compound derivatives are used as intermediates in the synthesis of various pharmaceutical compounds.
Industry:
Solvents: this compound is used as a solvent in the production of coatings, adhesives, and inks.
Chemical Intermediates: It serves as an intermediate in the production of other chemicals such as isophthalic acid and dimethyl terephthalate.
Comparison with Similar Compounds
o-Xylene (ortho-xylene): An isomer of dimethylbenzene with methyl groups at positions 1 and 2.
m-Xylene (meta-xylene): An isomer of dimethylbenzene with methyl groups at positions 1 and 3.
Toluene: A methyl-substituted benzene with a single methyl group.
Comparison:
Positional Isomerism: p-Xylene differs from o-xylene and m-xylene in the positions of the methyl groups on the benzene ring, which affects its chemical reactivity and physical properties.
Oxidation Products: While this compound is primarily oxidized to terephthalic acid, o-xylene and m-xylene are oxidized to phthalic acid and isophthalic acid, respectively.
Industrial Applications: this compound is predominantly used in the production of PET, whereas o-xylene and m-xylene have different industrial applications, such as in the production of plasticizers and resins.
Properties
IUPAC Name |
1,4-xylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10, Array | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25951-90-0 | |
Record name | Benzene, 1,4-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25951-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2021868 | |
Record name | p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.] | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzene, 1,4-dimethyl- | |
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Record name | p-Xylene | |
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Record name | p-XYLENE | |
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Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-XYLENE | |
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Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-XYLENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
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Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02% | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86 | |
Record name | P-XYLENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | p-Xylene | |
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URL | https://haz-map.com/Agents/17009 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades) | |
CAS No. |
106-42-3 | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | p-Xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-XYLENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAC1O477V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ZE280DE8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F | |
Record name | P-XYLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9181 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-XYLENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | p-Xylene | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.